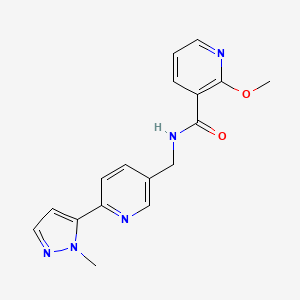
6-Bromo-4-methoxy-1,3-benzodioxole
Vue d'ensemble
Description
6-Bromo-4-methoxy-1,3-benzodioxole is a compound likely of interest due to its structural characteristics, which suggest potential for various chemical reactions and properties. Such compounds are often studied for their molecular structure, synthesis pathways, and chemical and physical properties.
Synthesis Analysis
While specific synthesis details for this compound were not found, related compounds have been synthesized through methods that could potentially be adapted. For instance, derivatives of 6-bromoindoles with methoxy groups have been synthesized, indicating that bromination and methoxylation are viable strategies for constructing similar molecular frameworks (Grinev et al., 1987).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been analyzed using various computational techniques, such as DFT (Density Functional Theory). Studies typically focus on parameters like the molecular electrostatic potential surface, HOMO-LUMO band gap, and vibrational analysis to predict reactivity and stability (Yadav et al., 2022).
Chemical Reactions and Properties
Research on similar compounds has explored their reactivity, including bromination and O-demethylation reactions, highlighting the functional group transformations these molecules can undergo. Such studies provide insights into the chemical behavior and potential applications of these compounds (Akbaba et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the material characteristics of compounds like this compound. Although specific data for this compound was not found, related studies often use techniques like X-ray crystallography to determine molecular geometry and packing in the solid state (Suchetan et al., 2016).
Chemical Properties Analysis
Chemical properties, including reactivity descriptors and interaction with solvents, are analyzed to predict the behavior of compounds under different chemical conditions. Theoretical studies offer insights into reactivity through descriptors such as ionization energy, electrophilicity, and Fukui functions, which are valuable for understanding the chemical nature of compounds like this compound (Yadav et al., 2022).
Applications De Recherche Scientifique
Insecticidal Activity
6-Bromo-4-methoxy-1,3-benzodioxole and its analogs have been researched for their insecticidal properties. For instance, derivatives like 5-methoxy-6-(1-(4-methoxyphenyl)ethyl)-1,3-benzodioxole have shown significant effects on various insect species, such as the Colorado potato beetle. These compounds can inhibit feeding and induce mortality in larvae and adult beetles at certain concentrations, indicating their potential as insecticides (Vanmellaert, Deloof, & Jurd, 1983).
Chemical Reactivity and Vibrational Analysis
The chemical structure and reactivity of compounds related to this compound, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have been studied using Density Functional Theory (DFT). These studies involve understanding the molecular electrostatic potential, reactivity descriptors, and vibrational properties, which are essential for predicting the behavior and potential applications of these compounds in various scientific fields (Yadav et al., 2022).
Antineoplastic Activity
Some derivatives of this compound have been identified as potential antineoplastic (anti-cancer) agents. These compounds, such as derivatives of 6-benzyl-1,3-benzodioxole, have shown to inhibit microtubule assembly and are competitive inhibitors of colchicine binding to tubulin, indicating their potential use in cancer treatment (Batra, Jurd, & Hamel, 1985).
Chemosterilant Properties
Benzodioxole derivatives, including those related to this compound, have been explored for their chemosterilant properties. These compounds can affect the reproductive systems of insects, such as Drosophila melanogaster, by inhibiting egg maturation and affecting vitellogenesis. This could potentially be applied in pest control strategies (Song et al., 1990).
Antifungal Activity
Studies have been conducted on the synthesis of benzodioxole derivatives and their antifungal properties. For example, compounds synthesized from 1,3-benzodioxole have shown inhibitory effects on various plant pathogenic fungi, suggesting their utility in managing fungal diseases in plants (Wang Runru, 2013).
Propriétés
IUPAC Name |
6-bromo-4-methoxy-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-10-6-2-5(9)3-7-8(6)12-4-11-7/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIWDZBUHXVOKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

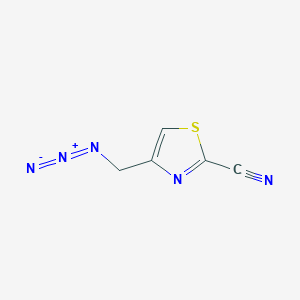

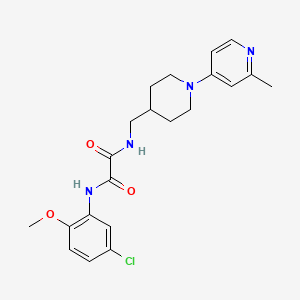
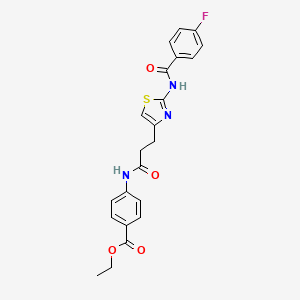
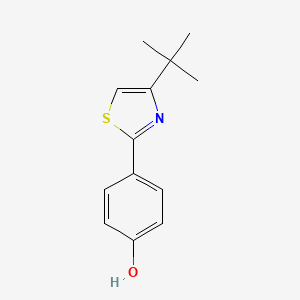
![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2493274.png)
![(E)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-2-(2-chlorophenyl)acetamide](/img/structure/B2493275.png)
![8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one](/img/structure/B2493276.png)

![2-(4-fluorophenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2493278.png)
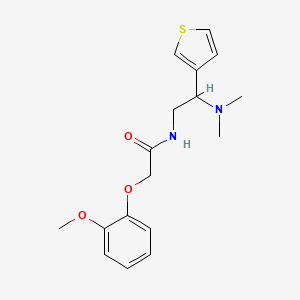
![N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2493283.png)
![7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]-triazin-4-one](/img/structure/B2493284.png)
